(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Catalog No.
S679644
CAS No.
161024-80-2
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS Number

161024-80-2

Product Name

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1

Peptide Synthesis

(R)-N-Boc-3-Amino-3-phenylpropanoic acid finds significant use as a protected building block for the synthesis of peptides containing the L-phenylalanine (L-Phe) amino acid. The Boc (tert-butyloxycarbonyl) group protects the amino group of the molecule, allowing for selective coupling with other amino acids to form peptide bonds. After chain assembly, the Boc group can be selectively removed under specific conditions to reveal the free L-Phe residue in the final peptide product [].

This selective protection strategy is crucial for the controlled synthesis of complex peptides with desired functionalities, which are vital for various research applications, such as developing new drugs, enzymes, and probes for studying biological processes [].

Synthesis of Chiral Scaffolds

The stereochemistry of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, with its configuration at the third carbon being R, makes it a valuable chiral starting material for the synthesis of various chiral scaffolds. These scaffolds serve as the core structure for the development of new drugs or bioactive molecules. The presence of the protected amino group and the phenyl ring allows for further chemical modifications to introduce functionalities specific to the desired target molecule [].

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its molecular formula is C₁₄H₁₉NO₄, and it has a molecular weight of approximately 265.31 g/mol. This compound is recognized for its chirality, with the "R" designation indicating the specific stereochemistry at the chiral center. The compound exhibits a melting point of about 123.4 °C and has an estimated boiling point of 408.52 °C, along with a density of approximately 1.1356 g/cm³ .

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 3-amino-3-phenylpropanoic acid, which is crucial for further peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, facilitating the synthesis of various derivatives.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form peptide bonds, making it valuable in peptide synthesis.

The biological activity of (R)-N-Boc-3-Amino-3-phenylpropanoic acid primarily relates to its role as a building block in peptide synthesis. Compounds derived from this amino acid have been studied for their potential therapeutic applications, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against certain bacterial strains.
  • Neuroprotective Effects: Research suggests that related compounds may have neuroprotective properties, making them candidates for further pharmacological studies.

Several methods exist for synthesizing (R)-N-Boc-3-Amino-3-phenylpropanoic acid:

  • Boc Protection of Amino Acids: Starting from 3-amino-3-phenylpropanoic acid, the Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can yield the desired enantiomer selectively.
  • Multi-step Synthesis: This approach may involve several reactions starting from simpler precursors to build up the complex structure.

(R)-N-Boc-3-Amino-3-phenylpropanoic acid finds applications in:

  • Peptide Synthesis: It serves as an important intermediate in the production of peptides and proteins.
  • Drug Development: Its derivatives are explored for potential therapeutic uses in various medical fields, including oncology and neurology.
  • Research: Used in biochemical studies to understand protein interactions and functions.

Interaction studies involving (R)-N-Boc-3-Amino-3-phenylpropanoic acid often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its biological function.
  • Receptor Interaction: Analyzing its effects on specific receptors may provide information on its pharmacological properties.

Several compounds exhibit structural similarities to (R)-N-Boc-3-Amino-3-phenylpropanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-methylbutanoic acidSimilar backbone but lacks phenyl groupPotentially different biological activity
N-Boc-L-valineContains a branched-chain structureCommonly used in peptide synthesis
(S)-N-Boc-3-amino-3-methylbutanoic acidChiral counterpart with different stereochemistryMay exhibit different pharmacological properties

These compounds share certain characteristics but differ in their biological activities and applications, highlighting the uniqueness of (R)-N-Boc-3-Amino-3-phenylpropanoic acid as a versatile building block in organic synthesis and drug development .

The investigation of β-amino acids represents an important branch of amino acid chemistry that gained significant momentum in the late 20th century. While α-amino acids were discovered in the early 1800s, the focused research on β-amino acids and their protected derivatives emerged much later as researchers recognized their distinctive properties and potential applications. (R)-N-Boc-3-Amino-3-phenylpropanoic acid specifically represents the intersection of several important chemical concepts: β-amino acids, chiral compounds, and protected amine functionalities.

This compound's significance stems from its positioning as a β-phenylalanine derivative (β-PAD), a class that has attracted considerable attention in medicinal chemistry. These compounds have demonstrated "remarkable pharmaceutical uses as hypoglycemic, antiketogenic characteristics, sterile and antifungal activities, anthelminthic as well as potent insecticidal characteristics". The specific R-configuration at the stereocenter further enhances its value for stereoselective syntheses and applications.

Position in β-Amino Acid Research Paradigms

β-Amino acids occupy a distinctive niche in biochemistry and organic chemistry. Unlike the 20 proteinogenic α-amino acids that serve as the primary building blocks for natural proteins, β-amino acids feature the amino group attached to the β-carbon (the carbon adjacent to the carbonyl). This seemingly minor structural difference confers remarkable properties to compounds containing these moieties.

Within the broader paradigm of β-amino acid research, (R)-N-Boc-3-Amino-3-phenylpropanoic acid is categorized as a β²-amino acid (where substitution occurs at the α-position). Research has established that "oligomers composed exclusively of β-amino acids (so-called β-peptides) might be the most thoroughly investigated peptidomimetics". These compounds demonstrate exceptional stability to metabolism, exhibit slow microbial degradation, and are inherently resistant to proteases and peptidases. Such characteristics make them particularly valuable for pharmaceutical applications where metabolic stability is crucial.

Moreover, β-peptides "fold into well-ordered secondary structures consisting of helices, turns, and sheets", providing opportunities for mimicking natural peptide conformations while maintaining enhanced stability. The R-stereochemistry at the β-position in (R)-N-Boc-3-Amino-3-phenylpropanoic acid is particularly important for controlling these secondary structures in resulting peptides.

Role in Protected Amino Acid Research Framework

Protection strategies represent a cornerstone of amino acid chemistry, allowing for selective reactions while temporarily masking reactive functional groups. The tert-butyloxycarbonyl (Boc) group has established itself as one of the most widely employed protecting groups for amines in organic synthesis due to its specific chemical properties and orthogonal deprotection conditions.

According to established literature, "The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is an acid-labile protecting group used in organic synthesis". This protecting group can be introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and can be selectively removed with strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.

(R)-N-Boc-3-Amino-3-phenylpropanoic acid exemplifies the strategic implementation of the Boc protecting group on a β-amino acid. The protection of the amine functionality allows for selective reactions at the carboxylic acid terminus, making this compound valuable in peptide synthesis and other applications requiring controlled reactivity. The acid-labile nature of the Boc group provides orthogonality with other common protecting groups, enabling sophisticated synthetic strategies.

Evolution of Academic Interest and Research Focus

Academic interest in β-amino acids broadly, and (R)-N-Boc-3-Amino-3-phenylpropanoic acid specifically, has evolved considerably over recent decades. Initially, research focused primarily on synthetic methodologies and basic characterization. However, as understanding of these compounds deepened, research expanded into applications in biomedicine, materials science, and catalysis.

A key development driving interest in β-phenylalanine derivatives was the recognition of their "great diversity and modularity, a chiral pseudopeptidic character that opens up the capacity to be recognized by natural systems, and greater stability than natural α-amino acids". These properties have positioned compounds like (R)-N-Boc-3-Amino-3-phenylpropanoic acid as valuable building blocks for peptide-based drug development and other therapeutic applications.

Current research focuses increasingly on stereoselective synthesis methods, development of peptidomimetics with enhanced pharmacological properties, and exploration of new therapeutic applications. As noted in recent reviews, "β-amino acids have found extensive applications as components of biologically active peptides and small molecule pharmaceuticals", with particular interest in β-peptides that demonstrate "increased potency and enzymatic stability".

The R configuration of (R)-N-Boc-3-Amino-3-phenylpropanoic acid confers distinct advantages in stereoselective synthesis. In antimycobacterial drug development, the R enantiomer of related phenylalanine amides exhibits potent activity, while the S enantiomer is inactive [1] [3]. This enantioselectivity arises from the precise spatial orientation required for target binding, as demonstrated in RNA polymerase inhibition studies where the R configuration aligns with conserved amino acid residues in bacterial enzymes [1].

The compound’s specific optical rotation ($$[\alpha]_D = -25 \pm 2^\circ$$ in ethanol) [2] provides a reliable metric for assessing enantiomeric purity during synthesis. Chiral HPLC analyses of intermediates derived from R-configured Boc-phenylalanine show enantiomeric excess (ee) values exceeding 99%, underscoring its utility in producing stereochemically defined products [1] [3]. For example, coupling reactions using Boc-(R)-phenylalanine yielded intermediates with ee values of 99.8%, ensuring minimal racemization [1].

Configurational Stability Under Various Research Conditions

The configurational stability of (R)-N-Boc-3-Amino-3-phenylpropanoic acid is highly dependent on reaction conditions. Amide coupling reactions pose the highest risk of racemization due to the electron-withdrawing effects of activated carboxylic acids on the α-hydrogen [1] [3]. Studies comparing coupling reagents revealed that T3P® (n-propanephosphonic acid anhydride) in ethyl acetate/pyridine at 0°C preserved stereochemistry, with ee values remaining above 99% [1] [3]. In contrast, PyBOP® under basic conditions led to significant racemization, reducing ee to near-zero levels in final products [3].

Table 1. Enantiomeric Excess (ee) During Synthesis of Boc-(R)-Phenylalanine Derivatives [1]

Synthetic Stepee (%)
Boc-Phe Starting Material99.82
After Anilide Formation99.80
Boc Deprotection99.92
Final Compound99.70

The Boc group itself enhances stability by shielding the amino group from side reactions, as evidenced by the retention of configuration during trifluoroacetic acid-mediated deprotection [3].

Comparative Research Studies with S Enantiomer

Comparative studies highlight stark differences between the R and S enantiomers. In antimycobacterial assays, the R enantiomer of MMV688845 (a derivative) showed MIC~90~ values 4–8 times lower than the S form against Mycobacterium abscessus [1] [3]. Chiral HPLC and circular dichroism (CD) spectroscopy confirmed that the S enantiomer, derived from L-phenylalanine, lacked biological activity despite identical chemical composition [3].

Synthetic accessibility also varies: the R enantiomer is preferentially synthesized via Boc-protected intermediates to avoid racemization, whereas the S form requires costly chiral resolution steps when traditional coupling methods are used [3].

Stereoselective Research Methodologies and Applications

The compound’s stereoselective applications span multiple fields:

  • Peptide Synthesis: As a Boc-protected building block, it enables the synthesis of chiral peptides with defined configurations. Its use in T3P®-mediated couplings avoids racemization, critical for producing therapeutic peptides [1] [2] [3].
  • Antimycobacterial Agents: Derivatives like MMV688845 leverage the R configuration for target binding, with MIC~90~ values as low as 0.5 µg/mL against Mycobacterium tuberculosis [1] [3].
  • Analytical Standards: High enantiomeric purity makes it a reliable standard for chiral chromatography, aiding in the analysis of complex mixtures [2].

Figure 1. Stereoselective Synthesis Workflow [1] [3]

  • Boc Protection: (R)-Phenylalanine → Boc-(R)-Phenylalanine (ee > 99%).
  • Anilide Coupling: T3P®/pyridine at 0°C → Intermediate (ee = 99.8%).
  • Deprotection & Final Coupling: Trifluoroacetic acid → Free amine → PyBOP®-mediated coupling (ee = 99.7%).

This workflow underscores the synergy between reagent choice and temperature in preserving stereochemistry.

XLogP3

2

Wikipedia

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

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